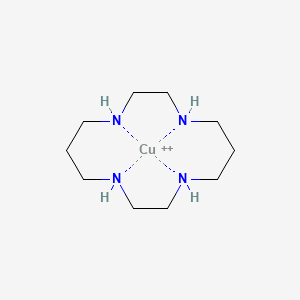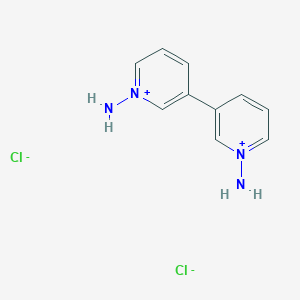
1,1'-Diamino-3,3'-bipyridin-1-ium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Diamino-3,3’-bipyridin-1-ium dichloride is a bipyridinium compound known for its unique chemical properties and applications in various scientific fields. This compound consists of two pyridine rings connected by a single bond, with amino groups attached to the 1 and 1’ positions and chloride ions as counterions. It is a derivative of bipyridine, a class of compounds extensively studied for their electrochemical and coordination properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Diamino-3,3’-bipyridin-1-ium dichloride typically involves the coupling of pyridine derivatives. One common method is the Zincke reaction, where electron-rich aromatic diamines react with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction is carried out under controlled conditions to ensure the formation of the desired bipyridinium compound.
Industrial Production Methods: Industrial production of bipyridinium compounds often involves large-scale coupling reactions using metal catalysts. Methods such as Suzuki coupling, Stille coupling, and Negishi coupling are employed to achieve high yields and purity . These reactions are optimized for scalability and efficiency, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Diamino-3,3’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Bipyridinium cations.
Reduction: Bipyridinium radicals.
Substitution: Functionalized bipyridinium derivatives.
Scientific Research Applications
1,1’-Diamino-3,3’-bipyridin-1-ium dichloride has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of electrochromic devices and redox flow batteries.
Mechanism of Action
The mechanism of action of 1,1’-Diamino-3,3’-bipyridin-1-ium dichloride involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. Its molecular targets include metal ions and organic molecules, where it can form stable complexes and facilitate electron transfer processes .
Comparison with Similar Compounds
4,4’-Bipyridinium dichloride: Known for its electrochemical properties and use in molecular machines.
2,2’-Bipyridinium dichloride: Exhibits different redox potentials and coordination behavior compared to 1,1’-Diamino-3,3’-bipyridin-1-ium dichloride.
Uniqueness: 1,1’-Diamino-3,3’-bipyridin-1-ium dichloride is unique due to its specific substitution pattern and the presence of amino groups, which enhance its reactivity and coordination capabilities. This makes it particularly useful in applications requiring precise control over redox properties and complex formation .
Properties
CAS No. |
89972-02-1 |
|---|---|
Molecular Formula |
C10H12Cl2N4 |
Molecular Weight |
259.13 g/mol |
IUPAC Name |
3-(1-aminopyridin-1-ium-3-yl)pyridin-1-ium-1-amine;dichloride |
InChI |
InChI=1S/C10H12N4.2ClH/c11-13-5-1-3-9(7-13)10-4-2-6-14(12)8-10;;/h1-8H,11-12H2;2*1H/q+2;;/p-2 |
InChI Key |
WJRAPQQFAMQQDW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C[N+](=C1)N)C2=C[N+](=CC=C2)N.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



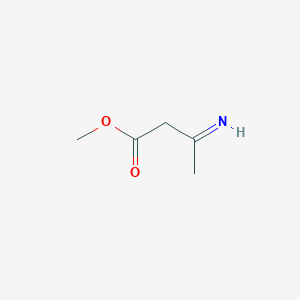
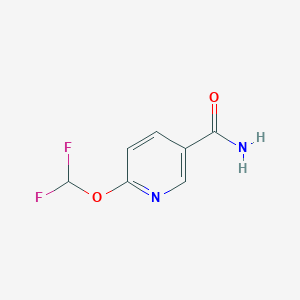
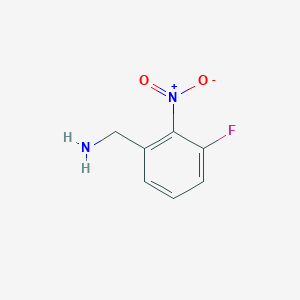


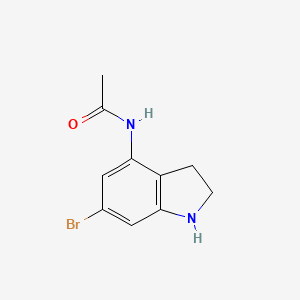

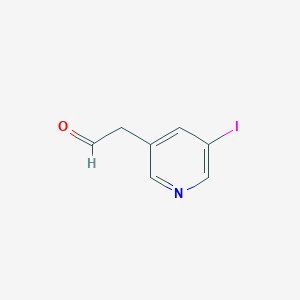

![N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13122919.png)

![tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13122931.png)
